molecular formula C13H17Cl2NO2SSi B14402068 N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide CAS No. 89660-40-2

N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide

Cat. No.: B14402068
CAS No.: 89660-40-2
M. Wt: 350.3 g/mol
InChI Key: WKBUHAOGDTVJEF-UHFFFAOYSA-N
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Description

N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide is a complex organic compound with a unique structure that includes both chloro and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of benzenesulfonamide with a chloroalkyne in the presence of a base, followed by chlorination and silylation reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques would be essential to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of chloro and silyl groups on biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide involves its interaction with molecular targets through its functional groups. The chloro and silyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include nucleophilic substitution, electrophilic addition, and other organic reactions.

Comparison with Similar Compounds

Similar Compounds

    N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide: Unique due to its specific combination of chloro and silyl groups.

    This compound: Similar in structure but may have different functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of both chloro and silyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

89660-40-2

Molecular Formula

C13H17Cl2NO2SSi

Molecular Weight

350.3 g/mol

IUPAC Name

N-chloro-N-(2-chloro-4-trimethylsilylbut-3-ynyl)benzenesulfonamide

InChI

InChI=1S/C13H17Cl2NO2SSi/c1-20(2,3)10-9-12(14)11-16(15)19(17,18)13-7-5-4-6-8-13/h4-8,12H,11H2,1-3H3

InChI Key

WKBUHAOGDTVJEF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC(CN(S(=O)(=O)C1=CC=CC=C1)Cl)Cl

Origin of Product

United States

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